12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
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Properties
IUPAC Name |
12-(4-bromophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-18-10-14(13-4-2-3-5-15(13)24-18)16(17(21)20-18)25(22,23)12-8-6-11(19)7-9-12/h2-9,14,16H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAIIMRPTFULDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a synthetic compound with potential applications in medicinal chemistry, particularly in the field of cancer treatment. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C18H16BrNO4S
- Molecular Weight : 422.29 g/mol
- IUPAC Name : 12-(4-bromophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
The compound's structure suggests it may interact with biological targets through multiple pathways:
- Inhibition of Cell Proliferation : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, a critical mechanism for effective cancer therapies.
- Cell Cycle Arrest : Evidence suggests that it can cause G2/M phase arrest in the cell cycle, preventing cells from dividing.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis |
| A549 (Lung Cancer) | 8.5 | G2/M phase arrest |
| SW480 (Colon Cancer) | 6.0 | Inhibits proliferation |
These findings indicate that the compound exhibits significant cytotoxicity against various cancer types, suggesting its potential as a therapeutic agent.
Case Studies
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as cleaved caspase-3 and PARP .
- A549 Cell Line Analysis : Flow cytometry analysis revealed that the compound induced G2/M phase arrest in A549 cells, leading to an accumulation of cells in this phase and subsequent apoptosis .
- SW480 Cells Response : The compound was tested on colon cancer SW480 cells, showing a significant reduction in proliferation rates and alterations in cell cycle distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
